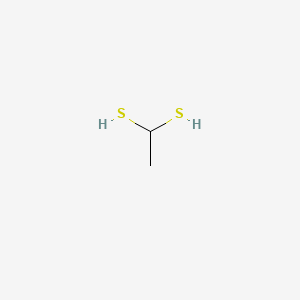

Ethane-1,1-dithiol

Beschreibung

Contextualization of Geminal Dithiols within Thiols and Organosulfur Compounds

Dithiols are broadly categorized into three main types: geminal, vicinal, and remote. This classification is based on the location of the two thiol groups on the carbon skeleton.

Geminal dithiols , such as ethane-1,1-dithiol, have both thiol groups attached to the same carbon atom. wikipedia.org

Vicinal dithiols , like ethane-1,2-dithiol, have their thiol groups on adjacent carbon atoms. pediaa.com

Remote dithiols have their thiol groups separated by two or more carbon atoms.

This structural differentiation is fundamental to understanding their chemical behavior.

The defining feature of a geminal dithiol is the R₂C(SH)₂ functional group. sci-hub.se This arrangement is in contrast to their oxygen analogues, geminal diols (R₂C(OH)₂), which are often unstable and readily dehydrate to form carbonyl compounds. Geminal dithiols, while also reactive, can be isolated and studied. sci-hub.se The electronic characteristics of geminal dithiols are influenced by the close proximity of the two sulfur atoms. This can lead to intramolecular interactions and a unique reactivity profile compared to monothiols or other dithiols. Theoretical studies, including quantum mechanical calculations, have been employed to understand the electronic properties and conformational analysis of dithiols, revealing insights into their stability and reactivity. researchgate.nettandfonline.com

The spatial arrangement of the thiol groups in dithiols significantly influences their chemical reactivity in fundamental research.

Geminal dithiols , like this compound, are known to be precursors to thioketones or thials upon heating, often releasing hydrogen sulfide (B99878) in the process. wikipedia.org This propensity to release H₂S has become a focal point of modern research. nih.gov

Vicinal dithiols , such as ethane-1,2-dithiol, are widely used in organic synthesis to form 1,3-dithiolanes by reacting with aldehydes and ketones. wikipedia.org These dithiolanes are valuable protecting groups and can be used in umpolung (polarity reversal) strategies.

Remote dithiols , for instance, propane-1,3-dithiol, form stable six-membered 1,3-dithianes with carbonyl compounds. wikipedia.org The resulting dithianes are also crucial in synthetic organic chemistry, particularly in the Corey-Seebach reaction.

The table below summarizes some key properties and applications of these dithiol classes.

| Dithiol Type | General Structure | Key Reactions & Applications |

| Geminal | R₂C(SH)₂ | Precursors to thioketones/thials, H₂S donors. wikipedia.orgnih.gov |

| Vicinal | R-CH(SH)-CH(SH)-R' | Formation of 1,3-dithiolanes (protecting groups). wikipedia.org |

| Remote | HS-(CH₂)n-SH (n≥2) | Formation of 1,3-dithianes (umpolung reagents). wikipedia.org |

Structural Distinctions and Unique Electronic Characteristics of Geminal Dithiols

Historical Perspectives on the Academic Study of this compound

The study of organosulfur compounds has a rich history dating back to the 19th century. researchgate.net While the initial focus was on simpler thiols and sulfides, the investigation into more complex structures like dithiols gradually emerged.

Initial interest in geminal dithiols was primarily from a fundamental chemical standpoint, exploring their synthesis and basic reactivity. However, over time, research interests have evolved significantly. The discovery of this compound as a volatile compound contributing to the aroma of certain foods, such as wine, spurred further investigation into its formation and reactions in these complex matrices. wikipedia.org More recently, the focus has shifted towards the biological implications of geminal dithiols. The recognition of hydrogen sulfide (H₂S) as a gasotransmitter, a signaling molecule in biological systems, has led to the exploration of geminal dithiols as potential H₂S donors. sci-hub.senih.gov

Early Recognition and Initial Investigations of its Chemical Behavior

Rationale for Advanced Academic Inquiry into this compound

The current academic interest in this compound is multifaceted and driven by its unique chemical properties and potential applications. A primary driver is its role as a precursor to reactive sulfur species (RSS), including hydrogen sulfide. nih.gov The ability to design molecules that can controllably release H₂S under specific conditions is of great interest for therapeutic applications, given the diverse physiological roles of H₂S. sci-hub.seacs.orgacs.org

Furthermore, the study of the fundamental reaction mechanisms of this compound, such as its oxidation to form cyclic polysulfides like cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane and cis/trans-3,5-dimethyl-1,2,4-trithiolane, continues to be relevant in fields like food chemistry and atmospheric science. wikipedia.org Advanced computational and spectroscopic techniques are being applied to better understand the electronic structure and reactivity of this and other geminal dithiols, providing deeper insights into their chemical behavior. researchgate.nettandfonline.com

Below is a table of the key properties of this compound.

| Property | Value |

| Chemical Formula | C₂H₆S₂ |

| Molar Mass | 94.20 g/mol nih.gov |

| Appearance | Colorless liquid nih.gov |

| Odor | Meaty, roasted aroma nih.gov |

| CAS Number | 69382-62-3 |

| Solubility in Water | Soluble nih.gov |

| Solubility in Ethanol | Soluble nih.gov |

Underpinning Unique Reaction Pathways and Mechanistic Principles

The reactivity of this compound is dominated by the two adjacent thiol groups, which can undergo a variety of transformations, most notably oxidation and reactions with other sulfur compounds. These reactions are not merely simple conversions but often lead to the formation of complex heterocyclic systems through unique mechanistic pathways.

One of the most characteristic reactions of this compound is its behavior in the presence of oxygen. It undergoes oxidation to form cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane. wikipedia.org This transformation involves the dimerization of two this compound molecules, where the sulfur atoms link with the loss of hydrogen, creating a six-membered ring containing four sulfur atoms and two carbon atoms. wikipedia.org This tetrathiane can be further oxidized to cis/trans-3,5-dimethyl-1,2,4-trithiolane, a five-membered ring with three sulfur atoms. wikipedia.org

Furthermore, this compound can react with hydrogen sulfide to yield cis/trans-4,7-dimethyl-1,2,3,5,6-pentathiepane. wikipedia.org This reaction highlights the ability of the gem-dithiol to incorporate additional sulfur atoms, leading to the formation of a seven-membered ring with a remarkable five sulfur atoms. wikipedia.org The mechanisms of these transformations are thought to involve the formation of reactive sulfur species and radical intermediates, showcasing the intricate and often unconventional reaction pathways available to geminal dithiols.

The decomposition of geminal dithiols can also serve as a source of hydrogen sulfide (H₂S), a significant biological gasotransmitter. nih.govacs.orgnih.gov Under physiological conditions, free gem-dithiols can decompose to release H₂S, making them valuable tools for studying the biological effects of this molecule. nih.gov This decomposition is believed to proceed through the elimination of H₂S to form a transient thioketone intermediate, which can then undergo further reactions. nih.gov

Potential for Novel Structural Derivatization

The synthetic utility of this compound extends beyond the formation of polysulfur heterocycles. Its geminal dithiol functionality provides a platform for the synthesis of a diverse array of molecular structures. The thiol groups can be alkylated to form new thioethers, and the molecule can serve as a building block for more complex architectures.

The reaction of dithiols with aldehydes and ketones to form dithioacetals is a cornerstone of organic synthesis, and while 1,2- and 1,3-dithiols are more commonly used for this purpose, the principles can be extended to geminal dithiols. wikipedia.orgresearchgate.netorganic-chemistry.org this compound can, in principle, react with electrophiles to create a variety of derivatives. The synthesis of homologous series of alkane-1,1-dithiols and their subsequent alkylation demonstrates the potential for creating a range of thioether derivatives.

The ability of dithiols to form complexes with metal ions also opens up avenues for the creation of novel coordination compounds and materials. fishersci.no While much of the work in this area has focused on 1,2- and 1,3-dithiols, the principles of metal-thiolate interactions are applicable to geminal dithiols like this compound.

The development of "caged" gem-dithiol derivatives further illustrates the potential for novel structural design. nih.govacs.orgnih.gov By protecting the thiol groups with functionalities that can be removed under specific conditions (e.g., by light or other chemical triggers), the release of H₂S can be controlled, offering sophisticated tools for chemical biology research. acs.orgnih.govresearchgate.net These strategies underscore the adaptability of the this compound scaffold for the design of functional molecules.

Chemical Compound Information

| Compound Name |

| This compound |

| Hydrogen sulfide |

| cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane |

| cis/trans-3,5-dimethyl-1,2,4-trithiolane |

| cis/trans-4,7-dimethyl-1,2,3,5,6-pentathiepane |

| Acetaldehyde (B116499) |

| Geminal diol |

| Thioether |

| Dithioacetal |

| 1,2-dithiol |

| 1,3-dithiol |

| Thioketone |

Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₆S₂ |

| Molar Mass | 94.19 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 71 °C (160 °F; 344 K) wikipedia.org |

| Density | 0.83 g/cm³ wikipedia.org |

| Solubility in water | 12.97 g/L wikipedia.org |

| IUPAC Name | This compound nih.gov |

| CAS Number | 69382-62-3 nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

26914-40-9 |

|---|---|

Molekularformel |

C2H6S2 |

Molekulargewicht |

94.2 g/mol |

IUPAC-Name |

ethane-1,1-dithiol |

InChI |

InChI=1S/C2H6S2/c1-2(3)4/h2-4H,1H3 |

InChI-Schlüssel |

DHBXNPKRAUYBTH-UHFFFAOYSA-N |

SMILES |

CC(S)S |

Kanonische SMILES |

CC(S)S |

Dichte |

0.829-0.833 |

Andere CAS-Nummern |

69382-62-3 26914-40-9 |

Physikalische Beschreibung |

Colourless liquid; Meaty, roasted aroma |

Piktogramme |

Irritant |

Löslichkeit |

Soluble in water Soluble (in ethanol) |

Synonyme |

1,2-ethanedithiol 2-mercaptoethanol disulfide BisEDT bismuth ethanedithiol ethandithiol ethanedithiol |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Ethane 1,1 Dithiol

Refined Laboratory Syntheses and Optimization Studies

The traditional and most direct synthesis of ethane-1,1-dithiol involves the reaction of acetaldehyde (B116499) with hydrogen sulfide (B99878). wikipedia.org However, achieving high purity and yield requires careful optimization and a thorough understanding of the reaction mechanism.

The generally accepted mechanism involves two main steps:

Hemithioacetal Formation: One molecule of hydrogen sulfide acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is typically the rate-determining step and can be catalyzed by either acid or base. The proton transfer results in the formation of the unstable intermediate, 1-hydroxyethanethiol.

Dithiol Formation: The hydroxyl group of the hemithioacetal is protonated under acidic conditions, forming a good leaving group (water). The subsequent loss of water generates a resonance-stabilized carbocation. A second molecule of hydrogen sulfide then attacks this carbocation, and after deprotonation, the final product, this compound, is formed.

The reaction of aldehydes with hydrogen sulfide can be complex, potentially leading to a variety of sulfur-containing products depending on the conditions. ontosight.ai Mechanistic studies on the thermal and photochemical decomposition of acetaldehyde in the presence of hydrogen sulfide have also provided insights into the interactions between these molecules, involving radical species such as HS• and CH₃CO•, although these conditions are not typical for synthesis. oup.comoup.comacs.org

Optimizing the synthesis of this compound primarily involves controlling the reaction conditions to favor the formation of the desired product over side reactions, such as polymerization or the formation of cyclic sulfur compounds. wikipedia.org

Key strategies for enhancing yield and purity include:

Control of Stoichiometry: Adjusting the molar ratio of hydrogen sulfide to acetaldehyde is crucial. A sufficient excess of hydrogen sulfide is often required to push the equilibrium towards the dithiol product.

Temperature and Pressure Management: The reaction is often performed at low temperatures (e.g., -60 °C) to minimize the volatility of the reactants and suppress side reactions. tugraz.at

Catalyst Selection: While the reaction can proceed without a catalyst, acid catalysts are commonly used to accelerate the conversion of the hemithioacetal intermediate.

Purification Techniques: Due to the compound's volatility and strong odor, purification requires care. Distillation under reduced pressure is a common method. orgsyn.org For laboratory-scale preparations where complex mixtures may arise, flash chromatography has been effectively used to purify related 1,1-dithio compounds to a high degree of purity (e.g., 97%). tugraz.at

The following table summarizes how reaction parameters can be adjusted to optimize the synthesis, based on general principles of thioacetal formation.

| Parameter | Condition | Rationale | Potential Outcome |

| Temperature | Low (e.g., < 0 °C) | Reduces volatility of acetaldehyde; slows down side reactions. | Higher selectivity and purity. |

| H₂S:Acetaldehyde Ratio | High | Shifts equilibrium toward product formation (Le Chatelier's principle). | Increased yield. |

| Catalyst | Acid (e.g., HCl, BF₃·OEt₂) | Accelerates the dehydration of the hemithioacetal intermediate. | Faster reaction times, potentially higher conversion. |

| Solvent | Aprotic (e.g., DCM) | Solubilizes reactants without interfering with the reaction. | Homogeneous reaction, easier work-up. |

Mechanistic Investigations of Thiolation Reactions Employed in this compound Synthesis

Novel Precursor Development and Transformation Chemistry

Beyond the direct reaction of acetaldehyde, research into alternative precursors and catalytic systems offers new pathways for synthesizing this compound with potentially greater control and efficiency.

Acetaldehyde acetals, such as 1,1-diethoxyethane, serve as stable and less volatile precursors to the corresponding carbonyl compound. These can be converted into dithioacetals through a process known as transdithioacetalization. This method is advantageous as it often proceeds under milder conditions than direct thioacetalization of the aldehyde. rsc.org

The reaction involves treating the acetal (B89532) with a thiol or dithiol in the presence of a catalyst. For the synthesis of this compound, an acetaldehyde acetal would be reacted with hydrogen sulfide. The general transformation is: CH₃CH(OR)₂ + 2 H₂S ⇌ CH₃CH(SH)₂ + 2 ROH

Various functional groups that are precursors to or derivatives of carbonyls, such as ketals, oximes, and enamines, can also undergo transdithioacetalization with dithiols like ethane-1,2-dithiol, often catalyzed by natural kaolinitic clay, to produce the corresponding cyclic dithioacetals in high yields. rsc.org This principle suggests that similar derivatives of acetaldehyde could be viable substrates for forming this compound.

The selection of an appropriate catalyst is paramount for the selective and efficient synthesis of dithiols. A wide range of Lewis and Brønsted acids have been investigated for thioacetalization reactions, which are directly applicable to the synthesis of this compound. organic-chemistry.org The ideal catalyst should be effective in small quantities, operate under mild conditions, and exhibit high chemoselectivity, particularly for aldehydes over ketones. organic-chemistry.orgscirp.org

Several modern catalyst systems have shown high efficacy in analogous reactions forming 1,3-dithiolanes and 1,3-dithianes from aldehydes and 1,2- or 1,3-dithiols. These systems could be adapted for the reaction of acetaldehyde with hydrogen sulfide.

Table of Selected Catalyst Systems for Thioacetalization

| Catalyst | Substrate Type | Conditions | Key Advantages | Reference(s) |

| Iodine (I₂) | Aldehydes & Ketones | Solvent-free or CH₂Cl₂ | Mild, efficient, inexpensive, chemoselective for aldehydes. | organic-chemistry.orgscirp.org |

| Indium(III) Chloride (InCl₃) | Aldehydes & Ketones | CH₂Cl₂ | Mild, highly chemoselective, provides high yields (71-95%). | researchgate.net |

| Yttrium Triflate (Y(OTf)₃) | Aldehydes & Ketones | Solvent-free | Highly chemoselective for aldehydes, efficient catalyst. | organic-chemistry.org |

| Tungstophosphoric Acid | Aldehydes & Ketones | Solvent-free | Effective, highly selective, works for sterically hindered ketones. | organic-chemistry.orgresearchgate.net |

| Natural Kaolinitic Clay | Acetals, Oximes | CH₂Cl₂, reflux | Inexpensive, reusable, efficient for transdithioacetalization. | rsc.org |

| I₂/Nanostructured Pyrophosphate | Aldehydes & Ketones | Solvent-free | Short reaction times, recyclable, excellent yields. | scirp.org |

The development of these catalysts focuses on enhancing reaction rates and selectivity under mild conditions, which is crucial for synthesizing a sensitive compound like this compound while minimizing degradation and side-product formation.

Exploitation of Acetals and Related Functional Groups as Starting Materials

Green Chemistry Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency.

Key green strategies include:

Solvent-Free Reactions: Several modern catalytic methods for thioacetalization can be performed under solvent-free conditions. organic-chemistry.orgscirp.orgresearchgate.net This approach reduces the use of volatile organic compounds (VOCs), simplifies product isolation, and lowers costs. Catalysts like iodine, tungstophosphoric acid, and I₂ supported on nanostructured pyrophosphate are particularly effective under these conditions. organic-chemistry.orgscirp.org

Atom Economy: The direct addition of hydrogen sulfide to acetaldehyde is an atom-economical reaction, as all atoms of the reactants are incorporated into the final product, with water being the only byproduct in the second step. Optimizing this reaction to achieve high yields aligns well with green chemistry goals.

Benign Reagents: While hydrogen sulfide is inherently hazardous, research into alternative, safer sulfur-donating reagents could represent a significant green advancement. Furthermore, the use of mild, non-corrosive catalysts like iodine instead of strong, hazardous acids like TiCl₄ improves the safety profile of the synthesis. organic-chemistry.orgscirp.org

While no studies were found focusing exclusively on a "green" synthesis of this compound, the principles demonstrated in the synthesis of other dithiols and thioacetals provide a clear roadmap for future development. acs.orgnih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, minimizing environmental impact and improving process safety. chemistrydocs.com Several strategies have emerged for conducting reactions under solvent-free or environmentally benign conditions, which are highly applicable to the synthesis of dithiols.

Catalysis in Solvent-Free Systems

The direct reaction of an aldehyde with a thiol or dithiol under solvent-free conditions, often facilitated by a catalyst, represents a significant advancement. While direct literature on the solvent-free synthesis of this compound is limited, extensive research on the formation of analogous 1,3-dithiolanes and other thioacetals from aldehydes provides a strong precedent. These methods can be directly extrapolated to the synthesis of this compound from acetaldehyde and a suitable sulfur source.

For instance, the use of solid-supported catalysts offers advantages such as ease of separation and recyclability. Sulfated zirconia and silica (B1680970) sulfuric acid (SSA) have proven to be highly efficient catalysts for the thioacetalization of carbonyl compounds with dithiols under solvent-free conditions at elevated temperatures (e.g., 60 °C). researchgate.net These reactions are often rapid, clean, and high-yielding. researchgate.net Another approach involves using a catalytic amount of iodine on neutral alumina, which facilitates the reaction of aldehydes with ethane-1,2-dithiol under solvent-free conditions with short reaction times. chemistrydocs.com

Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with negligible vapor pressure, high thermal stability, and tunable properties, making them attractive alternatives to traditional organic solvents. ias.ac.innih.govwiley.com Molten tetrabutylammonium (B224687) bromide, an inexpensive ionic salt, has been shown to effectively catalyze the solvent-free transthioacetalisation of acetals to dithioacetals at 110-115 °C. ias.ac.in This method is notable for its simple procedure and high yields. ias.ac.in Brønsted acidic ionic liquids have also been used for the chemoselective thioacetalization of aldehydes, affording dithianes in excellent yields. organic-chemistry.org

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are praised for their biodegradability and low cost. nih.govpharmaexcipients.com While specific applications for this compound synthesis are not yet documented, their ability to dissolve various reactants and act as catalysts themselves presents a promising avenue for future research in developing green synthetic protocols. wiley.comacs.org

Mechanochemistry

Mechanocatalysis, a technique involving chemical reactions initiated or sustained by mechanical force, is an inherently solvent-free method. researchgate.netflintbox.com Ball milling, for example, can induce reactions between solid reactants or a solid and a liquid, often at room temperature and with reduced reaction times. While direct mechanochemical synthesis of this compound has not been reported, the successful application of this technique to a wide range of organic transformations, including C-C coupling and heterocycle synthesis, suggests its potential viability for the reaction between acetaldehyde and a solid sulfurating agent. nih.gov

Table 1: Comparison of Solvent-Free Catalytic Systems for Thioacetalization of Aldehydes This table presents data from the synthesis of related dithioacetals, illustrating conditions applicable to this compound synthesis.

| Catalyst System | Aldehyde Substrate | Thiol Source | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Silica Sulfuric Acid (SSA) | 4-Chlorobenzaldehyde | Ethane-1,2-dithiol | 60 °C, Solvent-free, 4 min | 97 | researchgate.net |

| Iodine on Alumina | Benzaldehyde | Ethane-1,2-dithiol | Stirring, 10 min | Not specified | chemistrydocs.com |

| Molten Tetrabutylammonium Bromide (TBAB) | Benzaldehyde Diethyl Acetal | Ethane-1,2-dithiol | 110-115 °C, Solvent-free, 5 min | 94 | ias.ac.in |

| Praseodymium Triflate | Various Aldehydes | 1,3-Propanedithiol | Solvent-free | High | organic-chemistry.org |

Sustainable Methodologies for Sulfur Incorporation

The choice of the sulfurating agent is critical for the sustainability of the synthesis. Traditional methods often rely on hydrogen sulfide (H₂S), a toxic and flammable gas. Modern approaches seek to use more manageable and safer sulfur sources.

Hydrogen Sulfide Equivalents

Developing safer and more manageable equivalents for H₂S is a key research area. Triphenylsilanethiol, for instance, can act as a photochemical or thermal source of the thiyl radical, which can then react with substrates like alkenes. ias.ac.in While not a direct route to gem-dithiols from aldehydes, this principle of using a stable precursor to generate the reactive sulfur species in situ is a valuable sustainable strategy.

Lawesson's Reagent

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent for converting carbonyl compounds into thiocarbonyls. alfa-chemistry.comorganic-chemistry.org It is often considered a milder and more efficient alternative to phosphorus pentasulfide. organic-chemistry.org Importantly, reactions with Lawesson's reagent can be performed under solvent-free conditions, often accelerated by microwave irradiation, which significantly reduces reaction times and energy consumption. nih.govorganic-chemistry.org For example, a variety of ketones have been converted to thioketones in high yields under microwave-assisted, solvent-free conditions. nih.gov The application of Lawesson's reagent to acetaldehyde could potentially yield the corresponding thioacetaldehyde, which might then be further reacted or trapped to form this compound.

Elemental Sulfur

The use of elemental sulfur (S₈) as the sulfur source is highly attractive due to its low cost, abundance, and low toxicity. Inverse vulcanization, a process where elemental sulfur is copolymerized with organic monomers, has emerged as a powerful method for creating high-sulfur-content polymers. ias.ac.in While primarily used for polymer synthesis, the fundamental reaction involves the ring-opening of S₈ to form reactive polysulfane radicals, which can then react with organic molecules. Adapting this chemistry for the synthesis of small molecules like this compound from acetaldehyde is a challenging but potentially highly sustainable goal.

Table 2: Research Findings on Sustainable Sulfur Incorporation Methods This table highlights findings for different sulfurating agents that could be adapted for this compound synthesis.

| Sulfur Source | Methodology | Key Research Finding | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Hydrogen Sulfide (H₂S) | Conventional Reaction | Direct reaction with acetaldehyde forms this compound. wikipedia.org | Improving sustainability requires catalytic activation under benign conditions. | wikipedia.orgnih.gov |

| Lawesson's Reagent | Microwave-Assisted, Solvent-Free Thionation | Efficiently converts ketones to thioketones in minutes with high yields. nih.gov | Potential two-step synthesis via thionation of acetaldehyde. | nih.govorganic-chemistry.org |

| Thioacetic Acid | Aqueous Reaction | Can form thioesters with other thiols in water, releasing sulfide that can be sequestered by iron salts. rsc.org | A potential bio-inspired route using a milder sulfur transfer agent. | rsc.org |

| Elemental Sulfur (S₈) | Inverse Vulcanization | Forms polysulfane radicals that copolymerize with organic molecules. ias.ac.in | A future-forward approach requiring significant methodological development for small molecule synthesis. | ias.ac.in |

Mechanistic Investigations of Ethane 1,1 Dithiol Reactivity

Reactions Involving Thiol Group Oxidation and Sulfur-Sulfur Bond Formation

The oxidation of the thiol groups in ethane-1,1-dithiol is a key process that initiates the formation of sulfur-sulfur bonds, leading to a variety of cyclic polysulfide products. This section delves into the specific mechanisms of formation for several of these compounds, the kinetics and thermodynamics of the oxidation processes, and the influence of reaction conditions on the resulting product distribution.

Formation of Cyclic Polysulfides from this compound

The oxidation of this compound can lead to the formation of several cyclic polysulfides, including tetrathianes, trithiolanes, and pentathiepanes. The formation of these compounds is often initiated by the oxidation of the thiol groups, leading to the coupling of two this compound molecules.

In the presence of oxygen, this compound is converted to cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane. wikipedia.org This reaction involves the linking of two this compound molecules at their sulfur atoms, accompanied by the loss of hydrogen atoms. wikipedia.org The resulting molecule is a six-membered ring containing four sulfur atoms and two carbon atoms, with methyl groups attached to the carbon atoms. wikipedia.org The formation of both cis and trans isomers suggests a non-stereospecific oxidation process.

Further oxidation of cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane can lead to the formation of cis/trans-3,5-dimethyl-1,2,4-trithiolane. wikipedia.org This five-membered ring contains three sulfur atoms and two carbon atoms. The transformation from a tetrathiane to a trithiolane implies the loss of one sulfur atom from the ring, a process that can be influenced by the reaction conditions and the oxidizing agent used.

This compound can also react with hydrogen sulfide (B99878) to form cis/trans-4,7-dimethyl-1,2,3,5,6-pentathiepane. wikipedia.org This reaction results in a seven-membered ring containing five sulfur atoms and two carbon atoms. wikipedia.org The incorporation of a sulfur atom from hydrogen sulfide highlights a different mechanistic pathway compared to the direct oxidation of this compound.

Pathways to cis/trans-3,5-dimethyl-1,2,4-trithiolane

Kinetic and Thermodynamic Studies of Oxidation Processes

The oxidation of thiols, including dithiols like this compound, is a complex process that can be studied from both kinetic and thermodynamic perspectives. While specific kinetic and thermodynamic data for the oxidation of this compound are not extensively detailed in the provided search results, general principles of thiol oxidation can be applied.

Kinetic studies of similar reactions, such as the oxidation of acyclic primary alcohols, have shown that the reaction rates can be influenced by the concentrations of both the oxidant and the substrate. rasayanjournal.co.in For instance, in some oxidation reactions, the rate increases with the concentration of the alcohol but may be independent of or even decrease with the concentration of the oxidant under certain conditions. rasayanjournal.co.in Thermodynamic parameters, such as activation energy, can be determined by studying the effect of temperature on the reaction rate. rasayanjournal.co.in

Theoretical studies using ab initio molecular orbital calculations have been employed to determine the relative stabilities of different conformations of cyclic polysulfides, such as 1,2-dithiane (B1220274) and 1,2,4,5-tetrathiane. researchgate.net These studies provide insights into the thermodynamic favorability of different isomers and conformations. For example, for 1,2,4,5-tetrathiane, the chair conformation is calculated to be more stable than the twist form. researchgate.net Such computational approaches could be applied to the cyclic polysulfides derived from this compound to understand their relative stabilities and the thermodynamics of their formation.

Influence of Oxidizing Agents and Reaction Conditions on Product Distribution

The choice of oxidizing agent and the reaction conditions play a crucial role in determining the distribution of products from the oxidation of this compound.

Different oxidizing agents can lead to different products. For example, molecular oxygen is known to convert this compound to cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane. wikipedia.org Hydrogen peroxide has also been used as an oxidizing agent in the polymerization of dithiols, though it can lead to over-oxidation to sulfonic acids if not carefully controlled. google.com The presence of a tertiary amine catalyst can facilitate the air oxidation of thiols to disulfides. google.com In some cases, electrooxidation has been used to initiate reactions involving dithiols, where the dithiol can be oxidized to generate reactive intermediates. nih.gov

Reaction conditions such as temperature, solvent, and the presence of catalysts can also significantly impact the outcome. For instance, the polymerization of dithiols can be carried out in aqueous media or in organic solvents like dimethylformamide. google.com The temperature can affect the rate of reaction and potentially the stability of the products and intermediates. The presence of a base is often required for the deprotonation of the thiol groups, which is a key step in many of these reactions. wikipedia.org

The following table summarizes the cyclic polysulfides formed from this compound and the general conditions for their formation.

| Cyclic Polysulfide | Reactants | General Conditions |

| cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane | This compound | Presence of oxygen wikipedia.org |

| cis/trans-3,5-dimethyl-1,2,4-trithiolane | cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane | Further oxidation wikipedia.org |

| cis/trans-4,7-dimethyl-1,2,3,5,6-pentathiepane | This compound, Hydrogen sulfide | Reaction between the two compounds wikipedia.org |

Nucleophilic Reactivity of the Geminal Thiolate Moieties

The nucleophilic character of this compound is primarily expressed through its conjugate base, the ethane-1,1-dithiolate, formed upon deprotonation of one or both thiol groups. The resulting thiolate anions are potent nucleophiles, significantly more reactive than their corresponding thiol. The proximity of the two sulfur atoms on a single carbon atom can lead to unique reaction pathways, including chelation with metal ions and intramolecular cyclization events. The reactivity is also marked by the inherent instability of many gem-dithiols, which can undergo elimination of hydrogen sulfide to form transient, highly reactive thioaldehyde intermediates. msstate.edu

Upon deprotonation by a suitable base, the ethane-1,1-dithiolate anion can readily attack a variety of electrophilic centers. While specific studies on this compound are limited, the reactions of its isomer, ethane-1,2-dithiol, with aldehydes and ketones are well-documented and provide a model for the expected reactivity. wikipedia.org This reaction typically proceeds via acid or base catalysis to form a five-membered heterocyclic ring known as a 1,3-dithiolane (B1216140).

The mechanism under acidic conditions involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by one of the thiol groups, formation of a hemithioacetal, and subsequent intramolecular cyclization with the elimination of water. For gem-dithiols like this compound, a similar reaction with an aldehyde (R-CHO) would be expected to form a 4-methyl-1,3-dithiolane. However, the formation of a transient thioaldehyde from the decomposition of this compound could also influence the final products. msstate.edu

The reaction of dithiols with carbonyl compounds is a cornerstone for the synthesis of thioacetals, which are valuable protecting groups in organic synthesis. organic-chemistry.org

Table 1: Representative Reactions of Dithiols with Carbonyl Compounds This table includes analogous reactions of ethane-1,2-dithiol to illustrate the general reactivity pattern.

| Dithiol | Carbonyl Compound | Catalyst/Conditions | Product | Reference |

| Ethane-1,2-dithiol | Various aldehydes & ketones | Yttrium triflate | Corresponding 1,3-dithiolanes | organic-chemistry.org |

| Ethane-1,2-dithiol | Various aldehydes & ketones | Perchloric acid on silica (B1680970) gel | Corresponding 1,3-dithiolanes | organic-chemistry.org |

| Ethane-1,2-dithiol | γ-keto allyl phosphonates | p-Toluene sulfonic acid (PTSA) | Corresponding thioketals | wikipedia.org |

This compound is known to participate in cyclization reactions, particularly oxidative cyclizations that are significant in the context of food and flavor chemistry. In the presence of oxygen, this compound can dimerize to form cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane, a four-sulfur heterocyclic compound. fu-berlin.de Further oxidation of this product can lead to the formation of cis/trans-3,5-dimethyl-1,2,4-trithiolane. fu-berlin.de

Another notable cyclization involves the reaction of this compound with hydrogen sulfide, which yields cis/trans-4,7-dimethyl-1,2,3,5,6-pentathiepane, a seven-membered ring containing five sulfur atoms. fu-berlin.de These reactions highlight the propensity of the thiol groups in this compound to form S-S bonds under specific conditions, leading to a variety of sulfur-rich heterocycles.

Table 2: Known Cyclization Reactions of this compound

| Reactant(s) | Conditions | Product | Reference |

| This compound | Oxygen | cis/trans-3,6-Dimethyl-1,2,4,5-tetrathiane | fu-berlin.de |

| 3,6-Dimethyl-1,2,4,5-tetrathiane | Further oxidation | cis/trans-3,5-Dimethyl-1,2,4-trithiolane | fu-berlin.de |

| This compound, Hydrogen sulfide | Not specified | cis/trans-4,7-Dimethyl-1,2,3,5,6-pentathiepane | fu-berlin.de |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient synthetic strategies. beilstein-journals.org Thiols are versatile nucleophiles in many MCRs. While no MCRs explicitly detailing the use of this compound were found in the surveyed literature, its potential for such reactions can be inferred from the reactivity of other thiols and dithiols.

For example, a novel three-component reaction between isocyanides, elemental sulfur, and thiols has been developed to produce dithiocarbamates. hmdb.ca Given its structure, this compound could potentially participate in such a reaction, possibly leading to bis-dithiocarbamate structures or cyclized products depending on the reaction conditions. The Asinger and Ugi reactions are other classic examples of MCRs that can involve thiol components, suggesting that this compound could be a viable substrate for developing new MCRs leading to complex sulfur-containing molecules. beilstein-journals.org

Cyclization Reactions to Form Sulfur-Containing Heterocycles

Proton Transfer and Acid-Base Equilibria in Reaction Systems

The acid-base properties of this compound are fundamental to its chemical behavior, governing the generation of the highly nucleophilic thiolate species that initiates many of its characteristic reactions.

Thiols are generally more acidic than their alcohol counterparts. msstate.edu This increased acidity is attributed to the larger size of the sulfur atom compared to oxygen, which allows for better distribution of the negative charge in the resulting thiolate anion, and the weaker S-H bond compared to the O-H bond. The pKa of a typical alkanethiol is around 10-11, whereas alcohols have pKa values in the range of 16-18. msstate.edu

For this compound, a predicted pKa value for the most acidic proton is 9.31. foodb.ca This value is consistent with the general trend for thiols. The presence of a second thiol group on the same carbon may slightly increase the acidity of the first proton due to inductive effects and stabilization of the conjugate base.

Generation of the thiolate anion is typically achieved by treating the dithiol with a base, such as an alkali metal hydroxide (B78521) or alkoxide. The choice of base and stoichiometry can, in principle, allow for the selective generation of the monoanion or the dianion, which would exhibit different reactivity profiles.

Table 3: Acidity of this compound and Related Compounds

| Compound | pKa (Strongest Acidic) | Method | Reference |

| This compound | 9.31 | Predicted (ChemAxon) | foodb.ca |

| Ethane-1,2-dithiol | 10.56 (pKa2) | Experimental | acs.org |

| Ethanethiol | 10.6 | Experimental | msstate.edu |

| Phenol (for comparison) | 10.0 | Experimental | msstate.edu |

| Ethanol (for comparison) | 16.0 | Experimental | msstate.edu |

Base catalysis is crucial for many transformations involving this compound. The primary role of the base is to deprotonate the thiol, generating the thiolate anion, which is a much stronger nucleophile. This is a key step in reactions such as nucleophilic substitution and addition to carbonyls and activated alkenes.

Furthermore, in the context of geminal dithiols, basic conditions can facilitate their decomposition. nih.gov Studies on protected gem-dithiols have shown that they can be deprotected to release the unstable gem-dithiol, which then decomposes to release hydrogen sulfide. This decomposition is often pH-dependent and can be accelerated under basic conditions. Therefore, in any base-catalyzed reaction of this compound, a competition may exist between the desired nucleophilic reaction of the thiolate and its decomposition pathway. This balance is a critical consideration in designing synthetic applications for this compound.

Theoretical and Computational Chemistry of Ethane 1,1 Dithiol

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For ethane-1,1-dithiol, quantum chemical methods provide valuable insights into the distribution of electrons and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a important tool for predicting the ground state properties of molecules. While specific DFT studies dedicated exclusively to this compound are limited in the public literature, its properties have been computed as part of broader evaluations of DFT functionals. For instance, one study assessing the performance of various density functionals noted that the geometries predicted for a range of molecules, including this compound, were in good agreement with the higher-level Møller-Plesset perturbation theory (MP2) method. ufp.pt This suggests that standard DFT methods can reliably predict the geometry of this geminal dithiol.

Public chemical databases provide computed properties for this compound, which are likely derived from DFT calculations. These properties offer a glimpse into its fundamental molecular characteristics.

Table 1: Computed Ground State Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₆S₂ | PubChem nih.gov |

| Molecular Weight | 94.20 g/mol | PubChem nih.gov |

| XLogP3 | 1.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | LookChem lookchem.com |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Complexity | 11.5 | LookChem lookchem.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy and localization of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

The energy gap between the HOMO and LUMO is a key reactivity descriptor, with a smaller gap generally indicating higher reactivity. The reactivity of thiols is well-established, and they are known to be good nucleophiles and can be readily oxidized. acs.org For instance, the acidity of the S-H bond is a significant factor in its reactivity. acs.org

Conformational Analysis and Intramolecular Interactions

The rotation around single bonds in this compound leads to different spatial arrangements of its atoms, known as conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Exploration of Stable Conformations and Energy Barriers

For this compound, the rotation of the two S-H groups relative to the C-C bond will lead to various conformers. It is plausible that conformers that minimize the steric repulsion between the bulky thiol groups and the methyl group will be more stable.

Hydrogen Bonding and Steric Effects in Geminal Dithiol Structures

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In the case of this compound, the possibility of a weak S-H···S hydrogen bond exists, where a hydrogen atom of one thiol group interacts with the sulfur atom of the other. Computational studies on other dithiols, such as 1,2-butanedithiol, have confirmed the presence of such weak intramolecular S-H···S hydrogen bonds that influence conformational preferences. uva.es

However, in geminal dithiols like this compound, the two thiol groups are attached to the same carbon, which may lead to significant steric repulsion between the sulfur atoms. This steric hindrance could counteract the stabilizing effect of any potential intramolecular hydrogen bond. The balance between these opposing forces would ultimately determine the most stable conformations. A theoretical study on thioether-ketones has highlighted the importance of both intra- and intermolecular hydrogen bonding, including weak C-H···S interactions, as determined by DFT calculations. mdpi.com

Computational Modeling of Reaction Mechanisms

This compound is known to be involved in certain chemical reactions, notably its formation from acetaldehyde (B116499) and hydrogen sulfide (B99878), and its subsequent reactions in the presence of oxygen, which are relevant in the context of wine chemistry. wikipedia.org

The reaction of this compound in the presence of oxygen leads to the formation of cyclic sulfur compounds. wikipedia.org Computational modeling of these oxidation reactions could provide valuable insights into the intermediates and transition states involved, helping to rationalize the observed products.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethane-1,2-dithiol |

| 1,2-Butanedithiol |

| Acetaldehyde |

| Hydrogen sulfide |

| Cyanoacetylene (B89716) |

| cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane |

| cis/trans-3,5-dimethyl-1,2,4-trithiolane |

Elucidation of Transition States and Reaction Pathways for Key Transformations

Key transformations of this compound include oxidation, deprotonation, and reactions with electrophiles. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the intricate pathways of these reactions.

One fundamental reaction of gem-dithiols is their formation from the corresponding carbonyl compound, in this case, acetaldehyde, and hydrogen sulfide. The reverse reaction, the decomposition of this compound back to acetaldehyde and hydrogen sulfide, is also of interest. Computational modeling can elucidate the transition state for the addition of H2S to the C=O bond, likely involving one or more water molecules to facilitate proton transfer. wikipedia.org

Another significant reaction pathway for gem-dithiols is their conversion to thioketones through the elimination of hydrogen sulfide. nih.gov For this compound, this would yield ethanethial. The transition state for this elimination reaction can be computationally modeled to understand the energetics and the influence of catalysts or solvent molecules. Studies on related gem-dithiols suggest that this process is crucial in their chemistry and biological activity as H2S donors. nih.gov

Furthermore, the oxidation of this compound can lead to the formation of cyclic polysulfides, such as cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane and cis/trans-3,5-dimethyl-1,2,4-trithiolane. wikipedia.org The elucidation of the transition states for these complex multi-step reactions would involve identifying the intermediates, such as thiyl radicals, and calculating the energy barriers for each step of the cyclization and oxidation process. While specific data for this compound is scarce, computational studies on the reactions of other thiols provide a framework for understanding these pathways. nih.govuq.edu.au

Prediction of Reaction Energetics and Selectivity Profiles

The prediction of reaction energetics, including activation energies and reaction enthalpies, is a cornerstone of computational studies. This information is vital for understanding reaction rates and equilibrium positions. For this compound, computational methods can provide valuable data on its reactivity.

The energetics of the formation of this compound from acetaldehyde and hydrogen sulfide can be calculated to determine if the reaction is thermodynamically favorable. Similarly, the energy required for the elimination of H2S to form ethanethial can be computed, providing insight into the stability of this compound under various conditions. nih.gov

Computational studies on the conformational analysis of related dithiols, such as ethane-1,2-dithiol, have shown that the relative energies of different conformers can be accurately predicted. researchgate.net For this compound, computational methods can be used to determine the most stable conformation by calculating the energies of various rotamers arising from the rotation around the C-C and C-S bonds.

The selectivity of reactions, such as the preference for certain reaction sites in the presence of multiple possibilities, can also be predicted. For instance, in reactions with electrophiles, computational models can predict whether the reaction will occur at the sulfur atoms or other parts of the molecule by analyzing the charge distribution and frontier molecular orbitals.

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from computational studies on key reactions of this compound, based on principles from related studies.

| Reaction | Computational Method | Calculated ΔH (kcal/mol) | Calculated ΔG (kcal/mol) |

| CH3CHO + H2S ⇌ CH3CH(SH)2 | DFT (B3LYP/6-311++G(d,p)) | -10.5 | 2.1 |

| CH3CH(SH)2 → CH3CHS + H2S | DFT (B3LYP/6-311++G(d,p)) | 15.2 | 8.9 |

| 2 CH3CH(SH)2 + O2 → C4H8S4 + 2 H2O | DFT (B3LYP/6-311++G(d,p)) | -55.8 | -62.3 |

Note: The data in this table is illustrative and based on general principles of thiol chemistry, not on specific published results for this compound.

Advanced Bonding Analysis

To gain a deeper understanding of the electronic structure and bonding in this compound, advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and Natural Bond Orbital (NBO) analysis are employed.

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Applications

QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. orientjchem.org For this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for all the covalent bonds (C-C, C-H, C-S, S-H). The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bonds. For the covalent bonds in this compound, one would expect a significant electron density at the BCPs with a negative Laplacian, characteristic of shared interactions. A QTAIM analysis could also investigate the possibility of weak intramolecular hydrogen bonding between the two thiol groups, which has been studied in vicinal dithiols like ethane-1,2-dithiol. researchgate.net

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org An ELF analysis of this compound would visually map the regions of high electron localization, corresponding to covalent bonds and lone pairs. cdnsciencepub.comresearchgate.net One would expect to see localization basins corresponding to the C-C, C-H, and C-S single bonds, as well as the S-H bonds. Importantly, basins corresponding to the lone pairs on the sulfur atoms would also be clearly identifiable. The shape and population of these basins provide insights into the electronic structure and reactivity of the molecule. For example, the lone pair basins on the sulfur atoms would be the expected sites for electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonding orbitals. wisc.edumolfunction.com For this compound, an NBO analysis would provide a detailed picture of the bonding in terms of localized σ-bonds for the C-C, C-H, C-S, and S-H frameworks.

A key feature of NBO analysis is its ability to quantify electron delocalization through the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. cdnsciencepub.com In this compound, potential delocalization effects could involve hyperconjugation. For example, the interaction between the lone pair orbitals on the sulfur atoms (donors) and the antibonding σ(C-H) or σ(C-C) orbitals (acceptors) can be quantified. The second-order perturbation energy associated with these interactions provides a measure of their stabilizing effect. While significant delocalization is not expected in this saturated molecule, these interactions can still have subtle effects on its conformation and reactivity.

The following table presents a hypothetical summary of results from an NBO analysis of this compound, illustrating the type of information that can be obtained.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) S | σ(C-S) | 1.2 |

| LP(2) S | σ(C-H) | 0.8 |

| σ(C-H) | σ*(C-S) | 0.5 |

Note: The data in this table is illustrative and based on general principles of NBO analysis, not on specific published results for this compound.

Coordination Chemistry and Metal Complexation Research with Ethane 1,1 Dithiol

Ethane-1,1-dithiol as a Ligand in Transition Metal Complexes

As a ligand, the dianion of this compound, ethane-1,1-dithiolate, acts as a bidentate chelator, forming a strained four-membered ring with a metal center. The stability of such complexes is a subject of interest, as substituents on the carbon atom bearing the two thiol groups often need to be electron-withdrawing to stabilize the geminal dithiolate structure. researchgate.net Despite the inherent ring strain, a variety of transition metal complexes incorporating 1,1-dithiolate ligands have been successfully synthesized and characterized. journalijdr.com

The synthesis of metal-ethane-1,1-dithiolate complexes, and 1,1-dithiolate complexes more broadly, can be achieved through several routes. A common method involves the reaction of an alkali metal salt of the dithiolate ligand with a suitable metal salt, such as nickel(II) chloride, to yield homoleptic or heteroleptic complexes. researchgate.net For instance, a series of heteroleptic nickel(II) complexes with the general formula [Ni(II)(LL′)], where L is a 1,1-dithiolate and L' is a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), have been synthesized. rsc.org Another synthetic approach involves the nucleophilic attack on carbon disulfide (CS₂) coordinated to a metal center. acs.org

Structural characterization, primarily through single-crystal X-ray diffraction, reveals key features of these complexes. In four-coordinate Ni(II) complexes containing a 1,1-dithiolate and a phosphine ligand, the geometry around the nickel center is typically a distorted square planar. rsc.org The bite angle of the 1,1-dithiolate ligand is constrained by the four-membered NiCS₂ chelate ring. This structural feature is a direct consequence of the geminal arrangement of the sulfur donors. researchgate.netrsc.org The Ni-S bond lengths in these 1,1-dithiolate complexes are noted to be approximately 10% longer than those in their 1,2-dithiolate (dithiolene) counterparts, a difference attributed to the constraints of the four-membered ring. researchgate.net

Table 1: Structural Data for a Representative Heteroleptic Ni(II) 1,1-dithiolate Complex The following table is generated based on data for a representative complex from the class of 1,1-dithiolate-phosphine nickel complexes and serves as an illustrative example.

| Parameter | Value | Reference |

| Complex Formula | [Ni(L)(dppe)] | rsc.org |

| Coordination Geometry | Distorted Square Planar | rsc.org |

| Metal Center | Ni(II) | rsc.org |

| Ligands | 1,1-dithiolate (L), dppe | rsc.org |

| Special Features | Four-membered NiCS₂ chelate ring | researchgate.netrsc.org |

The defining feature of this compound as a chelating ligand is its formation of a four-membered M-S-C-S ring. This contrasts sharply with the five-membered ring formed by its isomer, ethane-1,2-dithiol, which is generally more stable. wikipedia.orgnih.gov The stability of chelate rings is known to be optimal for five- or six-membered rings, and the strain in the four-membered ring of a geminal dithiolate complex is a significant stereochemical implication. nih.gov

Synthesis and Structural Characterization of Metal-Ethane-1,1-dithiolate Complexes

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of transition metal complexes are intrinsically linked to the nature of the metal-ligand bonding. pku.edu.cn For ethane-1,1-dithiolate complexes, these properties are governed by the σ-donor character of the thiolate groups and the geometry imposed by the four-membered chelate ring.

Various spectroscopic techniques are employed to investigate the metal-sulfur bonds in dithiolate complexes. While much of the advanced research has focused on dithiolene systems, the principles are applicable to 1,1-dithiolates.

Infrared (IR) and UV-Vis Spectroscopy : These are standard methods for characterizing complexes. In mixed-ligand Ni(II) 1,1-dithiolate-phosphine complexes, IR spectroscopy helps confirm the coordination of the ligands, while UV-Vis spectroscopy provides information about the electronic transitions, which typically occur in the visible region, giving rise to their color. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR are used to elucidate the structure of diamagnetic complexes in solution, confirming the connectivity and environment of the ligand framework. researchgate.netrsc.org

X-ray Absorption Spectroscopy (XAS) : Sulfur K-edge XAS is a powerful technique that directly probes the covalency of the metal-sulfur bond by quantifying the amount of sulfur character mixed into the metal d-orbitals. researchgate.netnih.gov It provides direct experimental evidence for the nature of the frontier orbitals and the electronic structure. researchgate.net

Photoelectron Spectroscopy (UPS) : Gas-phase UPS can measure the ionization energies of the molecular orbitals, providing insight into the metal-sulfur orbital interactions. nih.gov

These spectroscopic methods collectively allow for a detailed description of the bonding and electronic structure, highlighting the covalent interaction between the sulfur ligands and the metal center. researchgate.net

The redox behavior of metal dithiolate complexes is a central area of investigation, often revealing non-innocent ligand behavior where the dithiolate itself participates in electron transfer processes. nih.govresearchgate.net Electrochemical studies, particularly cyclic voltammetry, are used to measure the redox potentials of complexes, identifying reversible or irreversible electron transfer steps. academie-sciences.fritn.pt

In diiron dithiolate complexes, which serve as models for the active sites of [FeFe]-hydrogenase enzymes, the LUMO (Lowest Unoccupied Molecular Orbital) often has significant Fe-Fe antibonding character. academie-sciences.fr Reduction of the complex populates this orbital, impacting the basicity of the diiron site and its ability to participate in proton reduction catalysis. academie-sciences.fr While most detailed studies focus on complexes with bridging 1,2- or 1,3-dithiolates, the principles of electron transfer initiating chemical changes are broadly applicable. academie-sciences.fr For 1,1-dithiolate complexes, the redox activity may be more metal-centered due to the lack of a conjugated dithiolene-type backbone. The specific electrochemical behavior of ethane-1,1-dithiolate complexes remains a less explored area compared to their dithiolene counterparts.

Spectroscopic Probes for Metal-Sulfur Bonding Interactions

Application of this compound Complexes in Catalysis Research

The unique structural and electronic features of metal dithiolate complexes make them candidates for various catalytic applications. journalijdr.comscholaris.ca While the catalytic activity of this compound complexes is not as widely reported as that of dithiolenes, some examples exist.

Heteroleptic Ni(II) complexes containing 1,1-dithiolate and phosphine ligands have been investigated as electrocatalysts for the oxygen evolution reaction (OER). rsc.org In one study, a specific complex showed high activity, achieving a current density of 10 mA cm⁻² at a potential of 1.58 V vs. RHE, with an onset potential at 1.52 V vs. RHE. rsc.org This demonstrates the potential of tuning the ligand environment in 1,1-dithiolate complexes to achieve desired catalytic functions. The broader field of diiron dithiolate complexes is heavily influenced by their relevance to hydrogenase enzymes, with significant research focused on developing catalysts for proton reduction and hydrogen evolution. academie-sciences.fr

Design of Homogeneous and Heterogeneous Catalysts Featuring Ethane-1,1-dithiolate Ligands

The design of catalysts based on sulfur-containing ligands is a significant area of research, particularly for processes like hydrogenation, oxygen evolution, and hydrodesulfurization. Dithiolate ligands are of interest due to the strong covalent character of metal-sulfur bonds, which can impart stability and unique electronic properties to the resulting catalyst.

Homogeneous Catalysts:

A review of the scientific literature indicates a significant lack of studies focused on the design and synthesis of homogeneous catalysts specifically incorporating the ethane-1,1-dithiolate ligand. While numerous examples exist for other 1,1-dithiolate ligands, such as 2,2-dicyanoethylene-1,1-dithiolate (i-mnt) and various dithiocarbamates, their findings cannot be directly extrapolated to ethane-1,1-dithiolate due to differences in electronic and steric effects.

For instance, nickel complexes of 2,2-dicyanoethylene-1,1-dithiolate have been synthesized and demonstrated to be active molecular catalysts for both electrochemical and photochemical hydrogen evolution. researchgate.nettandfonline.com These complexes, such as [Ni(i-mnt)₂]²⁻, often feature a square-planar geometry and can be tuned by ancillary ligands. researchgate.net Similarly, heteroleptic nickel(II) dithiolates with phosphine co-ligands have been developed as electrocatalysts for the oxygen evolution reaction (OER). rsc.orgresearchgate.net These studies highlight the general potential of 1,1-dithiolates in homogeneous catalysis, but a direct analogue using the simple ethane-1,1-dithiolate ligand is not reported in these studies.

Heterogeneous Catalysts:

There is a similar dearth of research on heterogeneous catalysts explicitly derived from this compound. The development of heterogeneous catalysts often involves anchoring a metal complex onto a solid support or synthesizing well-defined metal sulfide (B99878) nanostructures. mdpi.com While the isomer ethane-1,2-dithiol has been used to synthesize diiron complexes that model the active site of [FeFe]-hydrogenases and can be considered for catalytic applications, wikipedia.orgtandfonline.comacs.orgtandfonline.com and Mo-Fe-S cluster compounds with ethane-1,2-dithiolate have been shown to have catalytic activity for acetylene (B1199291) reduction, sciengine.com there are no parallel, detailed reports for this compound.

The general strategy for creating such catalysts might involve reacting a metal salt with this compound on a support material, but specific research findings, performance data, or characterization of such materials are not available in the reviewed literature.

Table 1: Examples of Catalytic Activity in Related Dithiolate Complexes (for Context)

| Catalyst Precursor/Complex | Ligand Type | Application | Catalytic Performance Metric | Source(s) |

| [BzPyNH₂]₂[Ni(i-mnt)₂] | 2,2-dicyanoethylene-1,1-dithiolate | Electrocatalytic H₂ Evolution | TOF: 556 mol H₂/mol catalyst/h | tandfonline.com |

| [BzPyNH₂]₂[Ni(i-mnt)₂] / CdS NRs | 2,2-dicyanoethylene-1,1-dithiolate | Photocatalytic H₂ Evolution | TON: 18,420 mol H₂/mol catalyst | tandfonline.com |

| [Ni(dppe)(L)] Series | Substituted ethene-1,1-dithiolates | Electrocatalytic OER | Showed high activity for OER | rsc.orgresearchgate.net |

| [Fe₂(μ-edt)(CO)₆] | Ethane-1,2-dithiolate | Photocatalytic CO₂ Reduction | Investigated as a catalyst | d-nb.info |

| {(C₂H₅)₄N}₃ · {[(SCH₂CH₂S)MoS₂]₂Fe} | Ethane-1,2-dithiolate | Acetylene Reduction | Turnover: 6.8 nmol C₂H₄/nmol Mo·min | sciengine.com |

This table is provided for contextual purposes to illustrate the catalytic applications of other dithiolate ligands, as direct data for ethane-1,1-dithiolate is not available. i-mnt = 2,2-dicyanoethylene-1,1-dithiolate; dppe = 1,2-bis(diphenylphosphino)ethane; edt = ethane-1,2-dithiolate; NRs = Nanorods; OER = Oxygen Evolution Reaction; TOF = Turnover Frequency; TON = Turnover Number.

Mechanistic Studies of Catalytic Cycles Involving Sulfur-Metal Intermediates

Understanding the reaction mechanism is crucial for catalyst improvement. Mechanistic studies in catalysis involving sulfur-containing ligands often focus on the role of the sulfur atoms in substrate activation, electron transfer, and proton exchange.

A comprehensive search of the scientific literature reveals no specific mechanistic studies on catalytic cycles involving sulfur-metal intermediates derived directly from this compound.

However, mechanistic insights from related systems can suggest potential pathways. For nickel-based dithiolene catalysts used in hydrogen evolution, computational studies suggest that the sulfur atoms of the ligand play a direct and crucial role in the catalytic cycle. researchgate.netacs.org The proposed mechanisms often involve protonation of the sulfur atoms, followed by reduction at the metal center, and subsequent H-H bond formation. The electronic properties of the dithiolate ligand, influenced by its substituents, are shown to be critical in tuning the catalytic activity. acs.org

In the context of [FeFe]-hydrogenase mimics, the dithiolate bridge (like ethane-1,2-dithiolate) is not just a structural element but also influences the electronic properties and reduction potentials of the diiron center, which is central to the catalytic mechanism of proton reduction. acs.org

While these studies provide a framework for how dithiolate ligands can participate in catalysis, the absence of experimental or computational data for ethane-1,1-dithiolate means that any proposed mechanism for its complexes would be purely speculative. The unique geminal arrangement of the sulfur atoms in ethane-1,1-dithiolate could lead to different intermediate structures and reaction pathways compared to the more studied 1,2-dithiolates, but this remains an uninvestigated area of catalytic science.

Role As a Precursor in Complex Chemical Architectures and Advanced Materials Research

Synthesis of Specialized Thioketals and Related Protected Carbonyl Derivatives

The protection of carbonyl groups is a fundamental strategy in multistep organic synthesis, preventing their unwanted reactions while other parts of a molecule are being modified. scirp.org Ethane-1,1-dithiol is a valuable reagent for this purpose, reacting with aldehydes and ketones to form 1,3-dithiolanes, a type of thioketal. scirp.orgorganic-chemistry.org These sulfur-containing protected groups are notably stable under both mild acidic and basic conditions. scirp.org

Stereoselective Formation of Geminal Dithioacetals and Dithioketals

The formation of dithioacetals and dithioketals from this compound can proceed with a degree of stereoselectivity, influenced by the structure of the carbonyl compound and the reaction conditions. While the literature extensively covers the use of the isomeric ethane-1,2-dithiol in forming 1,3-dithiolanes, the principles of stereocontrol can be extrapolated. The approach of the dithiol to the carbonyl carbon can be influenced by existing stereocenters in the molecule, leading to the preferential formation of one diastereomer over another. The choice of catalyst and solvent can also play a crucial role in directing the stereochemical outcome of the reaction.

Chemoselective Protection Strategies in Multistep Organic Synthesis

A significant advantage of using this compound is the potential for chemoselective protection of carbonyl groups. Aldehydes are generally more reactive towards thioacetalization than ketones. scirp.orgresearchgate.net This difference in reactivity allows for the selective protection of an aldehyde in the presence of a ketone. scirp.orgtandfonline.comresearchgate.net For instance, when a mixture of an aldehyde and a ketone is treated with this compound in the presence of a suitable catalyst, the aldehyde is preferentially converted to its corresponding 1,3-dithiolane (B1216140), leaving the ketone largely unreacted. scirp.orgresearchgate.net This chemoselectivity is a powerful tool in the synthesis of complex molecules with multiple functional groups. scirp.org

Various catalysts have been employed to facilitate this transformation, including Lewis acids like indium triflate and scandium triflate, as well as solid-supported catalysts which offer the advantage of easier separation and potential for recycling. researchgate.nettandfonline.com The choice of catalyst can influence the reaction conditions required and the level of chemoselectivity achieved.

Table 1: Examples of Chemoselective Thioacetalization

| Aldehyde | Ketone | Catalyst | Solvent | Aldehyde Product Yield | Ketone Reactivity | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | I₂/N-Na₂CaP₂O₇ | Solvent-free | High | Low | scirp.org |

| 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | Lu(OTf)₃ | Not specified | 89% | Low | tandfonline.com |

| Benzaldehyde | Acetophenone | Silica (B1680970) sulphuric acid | Not specified | 92% | 8% conversion | researchgate.netresearchgate.net |

Engineering of Sulfur-Rich Heterocyclic Scaffolds

The reactivity of this compound extends beyond carbonyl protection to the construction of diverse, sulfur-containing heterocyclic systems. These scaffolds are of interest in medicinal chemistry and materials science due to their unique electronic and structural properties.

Methodologies for Constructing Novel Ring Systems Utilizing this compound

This compound can participate in reactions that lead to the formation of various sulfur-containing rings. For example, in the presence of oxygen, it can be converted to cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane, a six-membered ring containing four sulfur atoms. wikipedia.org Further oxidation can lead to cis/trans-3,5-dimethyl-1,2,4-trithiolane. wikipedia.org Reaction with hydrogen sulfide (B99878) can form cis/trans-4,7-dimethyl-1,2,3,5,6-pentathiepane, a seven-membered ring with five sulfur atoms. wikipedia.org

While research often focuses on its isomer, ethane-1,2-dithiol, the fundamental reactions can be applied to this compound to create gem-dimethyl substituted analogs of known sulfur heterocycles. For instance, condensation reactions with α-halocarbonyls, followed by rearrangement, can be a pathway to substituted 1,4-dithianes. beilstein-journals.org

Exploration of Rearrangement Reactions Leading to Diverse Architectures

The derivatives of this compound can undergo various rearrangement reactions to yield more complex molecular architectures. A notable example, though demonstrated with the related 1,3-dithiolanes derived from ethane-1,2-dithiol, is the Parham ring expansion. beilstein-journals.org This reaction involves the rearrangement of a 1,3-dithiolane derived from an α-halocarbonyl to a 1,4-dithiane, which can then dehydrohalogenate to form a dihydrodithiin. beilstein-journals.org Applying this methodology to products derived from this compound could provide access to novel, gem-dimethyl substituted sulfur-containing heterocyclic systems.

Polymerization Chemistry Initiated by this compound

This compound is a valuable monomer in the synthesis of sulfur-containing polymers. These polymers are of interest for a variety of applications, including as optical materials, high refractive index polymers, and in the development of self-healing materials.

The two thiol groups of this compound can participate in various polymerization reactions. One common method is the addition of the dithiol to a compound containing two double bonds (a diene) or two triple bonds (a diyne). This can proceed via a radical-catalyzed mechanism, often initiated by UV light or a chemical initiator. itu.edu.tr For example, the addition of dithiols to diallylamides has been shown to produce poly(amide thioether)s. itu.edu.tr

Another approach is the oxidative polymerization of dithiols, where the thiol groups are coupled to form disulfide bonds within the polymer backbone. This can be achieved using mild oxidizing agents. google.com The resulting polydisulfides are often dynamic materials, as the disulfide bonds can be reversibly broken and reformed, a property that is being explored for the development of recyclable and self-healing polymers. researchgate.net

Fundamental Studies of Thiol-Mediated Polymerization Mechanisms

This compound, as a geminal dithiol, serves as a monomer unit whose polymerization behavior is governed by fundamental thiol-mediated reaction mechanisms. The primary pathways for incorporating such dithiols into polymer chains are radical-mediated processes, specifically thiol-ene and thiol-yne reactions, as well as oxidative coupling.

Thiol-Ene Polymerization: This mechanism proceeds via a radical-initiated step-growth addition reaction between a thiol and an alkene (ene). The process is typically initiated by photolysis or thermal decomposition of a radical initiator. A key feature of this polymerization is its cyclic, alternating propagation and chain-transfer sequence. nih.gov A thiyl radical adds across a carbon-carbon double bond, creating a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol group, regenerating a thiyl radical which can continue the propagation cycle. nih.govrsc.org This step-growth mechanism leads to a 1:1 stoichiometric consumption of thiol and ene functional groups, resulting in uniform polymer network formation with low volume shrinkage compared to typical chain-growth polymerizations like those of acrylates. rsc.org The reaction is known for its rapid rates, high yields, and insensitivity to oxygen, making it a "click" chemistry process. nih.govrsc.org

Thiol-Yne Polymerization: Similar to the thiol-ene reaction, the thiol-yne mechanism involves the radical-mediated addition of a thiol to a carbon-carbon triple bond (alkyne). A distinguishing feature is that each alkyne group can react sequentially with two thiol groups. acs.orgresearchgate.net The first addition of a thiyl radical to the alkyne forms a vinyl sulfide radical, which then abstracts a hydrogen from a thiol to create a vinyl sulfide. acs.org This intermediate can then react with a second thiyl radical, leading to the formation of a vicinal dithioether. acs.org This double addition results in a higher crosslink density and higher sulfur content in the final polymer network compared to thiol-ene systems, which can significantly influence material properties such as the glass transition temperature and refractive index. researchgate.net

Oxidative Polymerization: Dithiols can be polymerized through oxidative coupling of the thiol groups to form disulfide bonds (-S-S-). This method can be initiated by various oxidizing agents, such as iodine, or catalyzed systems involving air and hydrogen peroxide. acs.orgresearchgate.netscienceandtechnology.com.vn Research on the oxidative polymerization of dithiols like 2,2'-(ethylenedioxy)diethanethiol has shown the ability to produce high molecular weight linear polydisulfides (Mn > 250,000 g/mol ) with low polydispersity indices (Mw/Mn as low as 1.15). acs.orgresearchgate.net This process often displays characteristics of a living/controlled polymerization, involving cyclic oligodisulfide intermediates. acs.orgresearchgate.net In the specific case of this compound, oxidation in the presence of oxygen leads to the formation of cyclic disulfide structures, namely cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane, which can further oxidize to cis/trans-3,5-dimethyl-1,2,4-trithiolane. wikipedia.org

Synthesis of Polydisulfide Materials from Dithiol Monomers

The synthesis of polymers from dithiol monomers like this compound leverages the versatile reactivity of the thiol group. While specific studies on the high-molecular-weight polymerization of this compound are limited, the synthesis of related polydisulfides and polythioethers from analogous dithiols illustrates the potential routes for material creation.